molecular formula C9H2ClF6N B6364364 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile, 95% CAS No. 1309602-03-6

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile, 95%

Cat. No. B6364364
CAS RN: 1309602-03-6
M. Wt: 273.56 g/mol
InChI Key: VQLZELVAXQLLQK-UHFFFAOYSA-N
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Description

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile is an organic compound with the linear formula ClC6H3(CF3)CN . It has a molecular weight of 205.56 . This compound is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of 2-chloro-5-trifluoromethyl-benzonitrile is reported to be via the Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile consists of a benzene ring substituted with a chlorine atom, a nitrile group, and two trifluoromethyl groups .


Chemical Reactions Analysis

The compound is used in the synthesis of imidazolin-2-ones, which are designed and synthesized as highly potent, orally active, and muscle-selective androgen receptor modulators (SARMs) .


Physical And Chemical Properties Analysis

The compound is a solid with a boiling point of 210-212 °C and a melting point of 38-42 °C . It has a density of 1.481 g/mL at 25 °C .

Scientific Research Applications

Agrochemical Industry

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in crop protection from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

Trifluoromethylpyridines and their derivatives also find applications in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Imidazolin-2-ones

4-Amino-2-chloro-3-methylbenzonitrile, a reagent that can be synthesized from 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile, is used in the synthesis of imidazolin-2-ones . These compounds are designed and synthesized as highly potent, orally active and muscle selective androgen receptor modulators (SARMs) .

Organic Transformations

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile is used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

Production of Crop-Protection Products

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of 2-Chloro-3,5-bis(trifluoromethyl)benzonitrile, is used in the production of several crop-protection products . It is in highest demand among all the TFMP derivatives .

FDA-Approved Drugs

Trifluoromethyl group-containing drugs have been approved by the FDA . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Safety and Hazards

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile is considered hazardous. It is combustible and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory system damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

2-chloro-3,5-bis(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2ClF6N/c10-7-4(3-17)1-5(8(11,12)13)2-6(7)9(14,15)16/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLZELVAXQLLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2ClF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238627
Record name Benzonitrile, 2-chloro-3,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-bis(trifluoromethyl)benzonitrile

CAS RN

1309602-03-6
Record name Benzonitrile, 2-chloro-3,5-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309602-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-chloro-3,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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